molecular formula C12H12N2O B2767246 1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime CAS No. 832739-38-5

1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime

Cat. No.: B2767246
CAS No.: 832739-38-5
M. Wt: 200.24 g/mol
InChI Key: XDGZSGIGBYNFFS-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime (CAS: [832738-15-5]) is an oxime derivative featuring a pyrrole ring attached to a phenyl group at the meta position, with an ethanone oxime functional group. This compound is synthesized via condensation of the corresponding ketone precursor with hydroxylamine hydrochloride under alkaline conditions, typically yielding E/Z isomer mixtures . Its structure enables diverse applications, including coordination chemistry and bioactive agent development .

Properties

IUPAC Name

N-[1-(3-pyrrol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(13-15)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGZSGIGBYNFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264951
Record name 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-38-5
Record name 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring attached to a phenyl group, with an oxime functional group. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

  • Mechanism of Action : The oxime group may facilitate hydrogen bonding with bacterial enzymes, disrupting their function. The pyrrole moiety can also interact with cell membranes, enhancing permeability and leading to cell death.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against different cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound induces apoptosis in cancer cells. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis
MCF-7 (Breast)12.8Cell cycle arrest
A549 (Lung)10.5Reactive oxygen species generation

The biological activity of this compound is largely attributed to the following mechanisms:

  • Enzyme Interaction : The oxime group can form reversible interactions with enzymes, modulating their activity.
  • Receptor Modulation : The pyrrole ring may interact with various receptors, influencing signaling pathways involved in cell growth and survival.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanoneModerateHigh
1-(3-(1H-Imidazol-1-yl)phenyl)ethanoneLowModerate
1-Phenyl-2-(3,5-dimethylpyrazol-1-yl)ethanone oximeHighLow

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Heterocyclic Substitutions

1-Phenyl-2-pyrazol-1-yl-ethanone Oxime (C₁₁H₁₁N₃O)
  • Key Differences : Replaces the pyrrole ring with a pyrazole moiety.
  • Synthesis: Prepared via N-alkylation of 1-aryl-2-bromoethanone with pyrazole derivatives, followed by hydroxylamine treatment. Yields range from 45–80% for ether derivatives .
  • Applications : Demonstrates antibacterial and antifungal activity, with pyrazole enhancing π-stacking interactions in biological targets .
(1E)-N-Hydroxy-1-(1H-pyrrol-2-yl)ethanimine (C₆H₈N₂O)
  • Key Differences : Simplifies the structure by removing the phenyl group, leaving a pyrrole directly attached to the oxime.
  • Properties : Lower molecular weight (136.14 g/mol) increases solubility but reduces lipophilicity compared to the phenyl-containing target compound .
1-(3-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-ethanone Oxime (Schiff Base HL2)
  • Key Differences : Incorporates a naphthyl-Schiff base substituent.
  • Applications : Forms stable Cu(II) complexes with planar geometry, highlighting the oxime’s role in coordination chemistry. The naphthyl group enhances π-π interactions in crystal packing .

Physicochemical and Spectral Comparisons

Property 1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone Oxime 1-Phenyl-2-pyrazol-1-yl-ethanone Oxime HL2 Schiff Base Oxime
Molecular Weight 215.23 g/mol 201.23 g/mol 343.38 g/mol
IR (C=N Stretch) ~1600 cm⁻¹ ~1598 cm⁻¹ ~1610 cm⁻¹
¹H NMR (Pyrrole/Pyrazole H) δ 6.20–6.70 (pyrrole) δ 7.5–8.0 (pyrazole) δ 7.8–8.2 (naphthyl)
Melting Point Not reported 70–72°C (O-methyl derivative) >200°C (Cu complex)
Yield ~85–90% (estimated) 81–93% (oxime synthesis) 58–68% (Schiff base)

Stability and Isomerism

  • E/Z Isomerism : Like most oximes, the target compound exists as an E/Z mixture, with the E-isomer typically dominating due to steric hindrance. Pyrazole and naphthyl derivatives show similar isomerization trends .
  • Crystallinity: Pyrrole-containing oximes often form weak C–H···π interactions in crystals, as seen in 1-{2-hydroxy-6-[3-(pyrrol-1-yl)propoxy]-phenyl}ethanone derivatives .

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